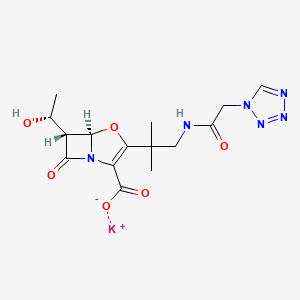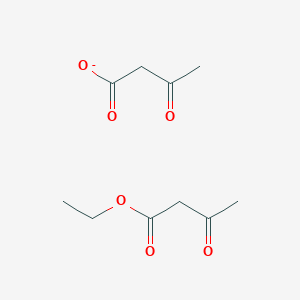
Ethyl diaceto acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl diaceto acetate is an organic compound that serves as an important intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of numerous organic compounds. This compound is particularly valuable in the field of organic chemistry due to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.
Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions
Ethyl diaceto acetate undergoes a variety of chemical reactions, including:
Keto-Enol Tautomerism: this compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can undergo alkylation with alkyl halides to form substituted derivatives.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Condensation Reactions: This compound readily enters into condensation reactions, such as the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Ethyl 3-hydroxybutyrate: Formed by reduction
Substituted Derivatives: Formed by alkylation
Heterocyclic Compounds: Formed by condensation reactions
科学的研究の応用
Ethyl diaceto acetate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
類似化合物との比較
Ethyl diaceto acetate is similar to other β-keto esters, such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Conclusion
This compound is a highly valuable compound in the field of organic chemistry, with numerous applications in scientific research, medicine, and industry. Its versatility and reactivity make it an essential intermediate in the synthesis of a wide variety of organic compounds.
特性
分子式 |
C10H15O6- |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
ethyl 3-oxobutanoate;3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1 |
InChIキー |
PRZGZMLNPMASKB-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


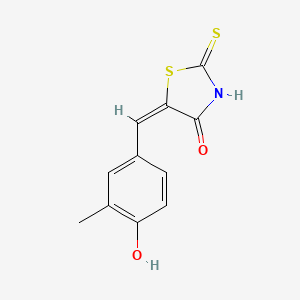
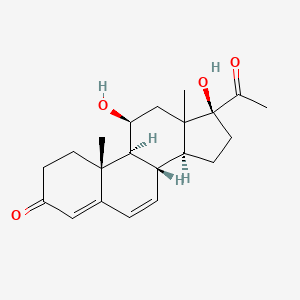
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)

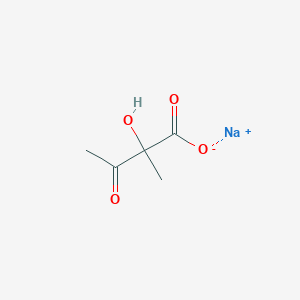
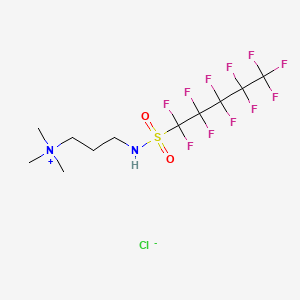
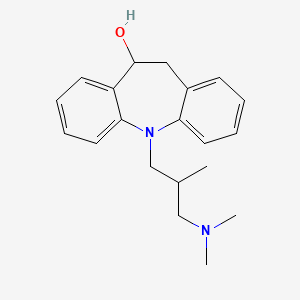
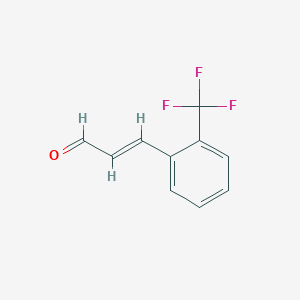
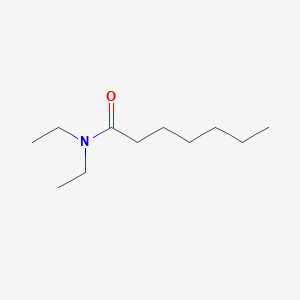
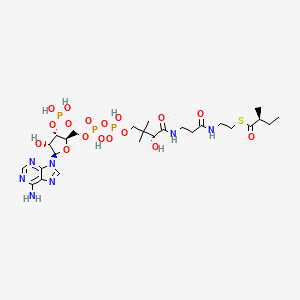
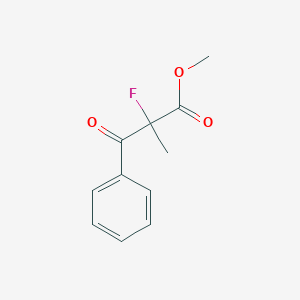
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
